![molecular formula C12H17NO2 B2501057 Ethyl 2-[(4-methylphenyl)amino]propanoate CAS No. 88911-99-3](/img/structure/B2501057.png)

Ethyl 2-[(4-methylphenyl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

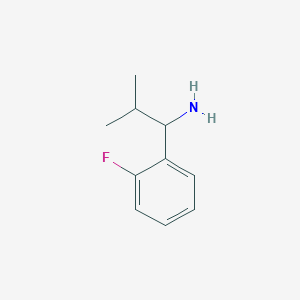

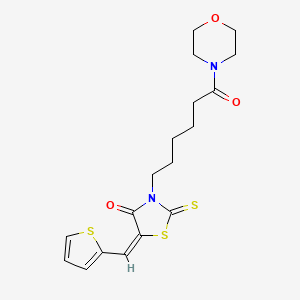

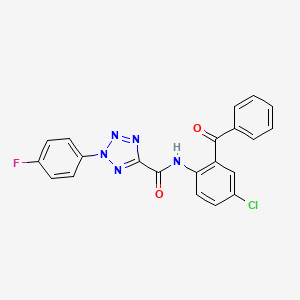

Ethyl 2-[(4-methylphenyl)amino]propanoate is a compound that can be associated with various chemical reactions and syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their syntheses, molecular structures, and physical and chemical properties are discussed, which can provide insights into the behavior and characteristics of similar compounds.

Synthesis Analysis

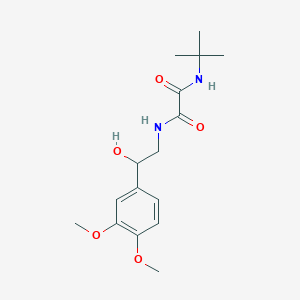

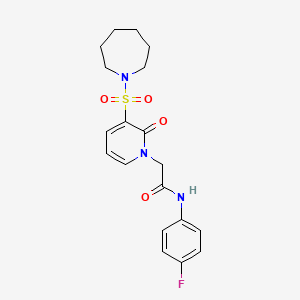

The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For instance, the synthesis of hydroxamic acids and ureas from carboxylic acids is achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides good yields without racemization under mild conditions . Similarly, ethyl 2,4-dioxo-4-phenylbutyrate serves as a versatile intermediate for preparing enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, with key steps including Pt-cinchona catalyzed enantioselective hydrogenation . These methods demonstrate the potential for creating complex molecules with high specificity and yield.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography, spectroscopy, and quantum chemical calculations. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized by X-ray crystallography, revealing stabilization through intramolecular and intermolecular interactions . The crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates was found to involve nonhydrogen bonding interactions such as N⋯π and O⋯π, which are less common than direct hydrogen bonds . These studies highlight the importance of noncovalent interactions in determining the stability and conformation of molecular structures.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes various interactions and transformations. For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves a reaction with ammonium acetate in glacial acetic acid . Additionally, the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives is achieved through interactions with arylidinemalononitrile derivatives . These reactions showcase the versatility of ethyl esters in synthesizing a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various analytical techniques. For example, the synthesis of (S)-ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate was confirmed using IR, NMR spectroscopy, and mass spectrometry . The thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of compounds like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . These properties are crucial for understanding the behavior of compounds under different conditions and for their potential applications in various fields.

Applications De Recherche Scientifique

Crystal Packing Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, closely related to Ethyl 2-[(4-methylphenyl)amino]propanoate, demonstrates unique crystal packing interactions in its structure. These include rare N⋯π and O⋯π interactions, along with hydrogen bonds, which contribute to its distinct double-ribbon and double-column formations in the crystal lattice (Zhang, Wu, & Zhang, 2011).Enantiomer Synthesis and Derivation

Research has been conducted on synthesizing and separating enantiomers of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, which shares a similar structure. The research focuses on creating Boc and Fmoc-protected derivatives, crucial in pharmaceutical chemistry (Solymár, Kanerva, & Fülöp, 2004).Biocatalysis in Drug Metabolism

A study on the biocatalysis process used LY451395, a molecule structurally akin to Ethyl 2-[(4-methylphenyl)amino]propanoate, to demonstrate the production of mammalian metabolites. This study highlights the use of microbial-based biocatalytic systems for producing large quantities of metabolites for structural characterization and pharmaceutical applications (Zmijewski et al., 2006).Antibacterial Activity of Derivatives

Derivatives of 3-[(4-methylphenyl)amino]propanehydrazide, structurally related to Ethyl 2-[(4-methylphenyl)amino]propanoate, have been synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Tumosienė et al., 2012).Polymorphism in Pharmaceutical Compounds

Studies on polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, related to Ethyl 2-[(4-methylphenyl)amino]propanoate, provide insights into the challenges of analytical and physical characterization of polymorphic pharmaceutical compounds (Vogt et al., 2013).Electroreductive Radical Cyclization

Ethyl 2-bromo-3-allyloxy- and 3-(propargyloxy)propanoates, structurally related to Ethyl 2-[(4-methylphenyl)amino]propanoate, have been explored for their potential in electroreductive radical cyclization. This research contributes to organic chemistry, particularly in the area of catalytic reduction and radical intermediate formation (Esteves et al., 2005).Molecular Docking and Biological Potentials

A derivative of ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, structurally similar to Ethyl 2-[(4-methylphenyl)amino]propanoate, has been synthesized and assessed for its biological potentials, including antioxidant and anti-inflammatory activities. Molecular docking studies provided further insights into the interactions of these compounds (Borik & Hussein, 2021).Chiral Catalysis of β-amino Acids

The study on chiral catalysis of S-3-amino-3-phenylpropionic acid, a compound related to Ethyl 2-[(4-methylphenyl)amino]propanoate, showcases the use of specific microorganisms for stereoselective hydrolysis. This is important in pharmaceutical chemistry for the production of enantiopure compounds (Li et al., 2013).

Mécanisme D'action

Target of Action

Ethyl 2-[(4-methylphenyl)amino]propanoate is a complex organic compoundSimilar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

For instance, it may undergo a Claisen condensation, a common reaction for esters, which involves enolate formation, nucleophilic reaction, and removal of a leaving group .

Biochemical Pathways

For instance, some indole derivatives, which share a similar structure to the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties .

Result of Action

Similar compounds have been found to exert various biological effects, suggesting that ethyl 2-[(4-methylphenyl)amino]propanoate may also have significant biological activity .

Action Environment

The action, efficacy, and stability of ethyl 2-[(4-methylphenyl)amino]propanoate may be influenced by various environmental factors. These could include temperature, pH, and the presence of other compounds. For instance, the compound’s physical properties such as boiling point and critical temperature can be influenced by environmental conditions .

Propriétés

IUPAC Name |

ethyl 2-(4-methylanilino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-4-15-12(14)10(3)13-11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJFOQZMXYHOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)NC1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(4-methylphenyl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}aniline](/img/structure/B2500977.png)

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2500981.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2500986.png)

![6-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2500997.png)